

# Technical Monograph: 2-Chloro-3,4-difluoroaniline

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## Compound of Interest

Compound Name: 2-Chloro-3,4-difluoroaniline

CAS No.: 36556-48-6

Cat. No.: B3028866

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CAS Registry Number: 36556-48-6 IUPAC Name: 2-Chloro-3,4-difluorobenzeneamine Molecular Formula:  $C_6H_4ClF_2N$ <sup>[1][2]</sup>

## Molecular Architecture & Physicochemical Profile

The strategic value of **2-Chloro-3,4-difluoroaniline** lies in its unique substitution pattern. The ortho-chlorine atom provides steric bulk that influences the torsion angle of the aniline nitrogen, while the vicinal difluoro motif (positions 3 and 4) imparts metabolic stability and lipophilicity—critical parameters for bioavailability in drug design.

## Core Physicochemical Data

Property	Value	Technical Context
Molecular Weight	163.55 g/mol	Optimal range for fragment-based drug discovery (FBDD).
Physical State	Solid (Crystalline)	Typically white to off-white needles; oxidizes to reddish-brown upon air exposure.
Melting Point	28–33 °C	Low melting point requires cold chain logistics to prevent fusion during transport.
Boiling Point	~210 °C (Est.)	High boiling point allows for high-temperature functionalization without evaporative loss.
pKa (Conjugate Acid)	~2.5–3.0	Significantly lower than aniline (4.6) due to the electron-withdrawing inductive effect (-I) of F and Cl.
LogP	2.1	Moderate lipophilicity, facilitating membrane permeability in biological systems.

## Synthetic Pathways & Process Chemistry

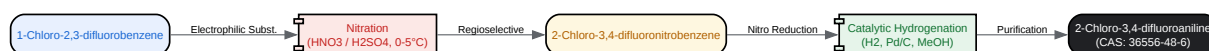
The synthesis of **2-Chloro-3,4-difluoroaniline** is non-trivial due to the directing effects of the halogen substituents. The most robust industrial route avoids direct halogenation of aniline (which leads to over-halogenation) and instead utilizes a Nitration-Reduction sequence starting from 1-chloro-2,3-difluorobenzene.

## Primary Synthetic Workflow (The Nitration-Reduction Route)

This pathway ensures regioselectivity, placing the amino group para to the fluorine at position 3, driven by the directing effects of the existing halogens.

- Precursor Selection: 1-Chloro-2,3-difluorobenzene.
- Nitration: Electrophilic aromatic substitution using mixed acid (  $\text{HNO}_3 / \text{H}_2\text{SO}_4$  ). The directing effects of the fluorine atoms (ortho/para directors) and the chlorine (ortho/para, but weaker deactivator) favor the formation of 2-chloro-3,4-difluoronitrobenzene.
- Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (  $\text{H}_2, \text{Pd/C}$  ) or chemical reduction (  $\text{Fe/HCl}$  or  $\text{SnCl}_2$  ).

## Diagram 1: Industrial Synthesis Workflow



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Caption: Step-wise industrial synthesis via nitration of the difluorochlorobenzene precursor followed by catalytic hydrogenation.

## Critical Process Control Points

- Regioselectivity: During nitration, temperature control (0–5°C) is vital to prevent dinitration or substitution at the 6-position.
- Safety (Exotherms): The reduction of the nitro intermediate is highly exothermic. In large-scale reactors, this requires active cooling jackets and controlled hydrogen feed rates to prevent thermal runaway.

## Pharmaceutical & Agrochemical Utility[3][4]

The **2-Chloro-3,4-difluoroaniline** scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for other halogenated aromatics.

## Fluoroquinolone Antibiotics

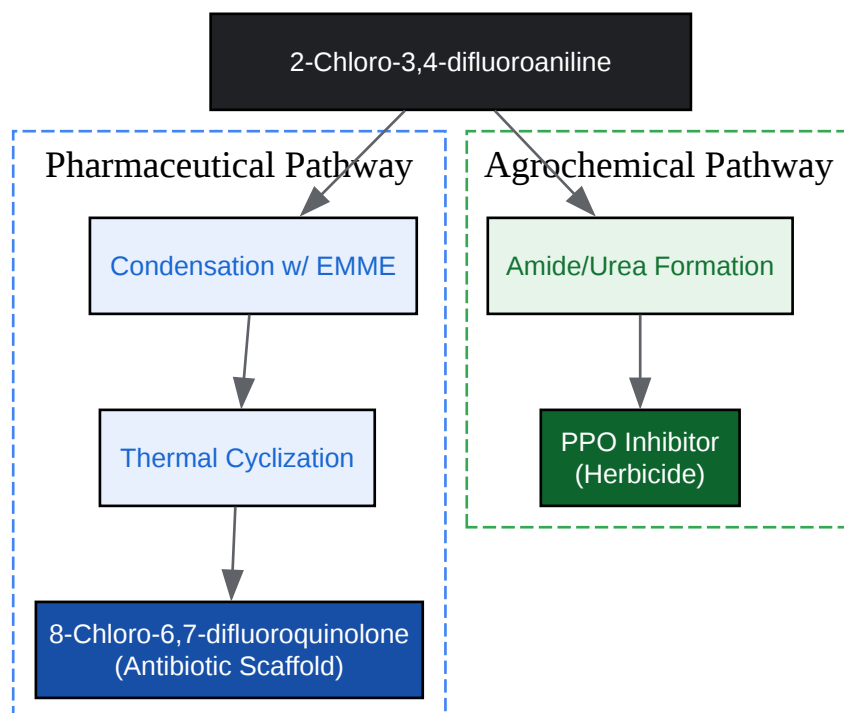
This molecule serves as a key building block for 6,7-difluoroquinolones and 8-chloroquinolones. The "Gould-Jacobs" reaction sequence is typically employed:

- Condensation with diethyl ethoxymethylenemalonate (EMME).
- Thermal cyclization to form the quinolone core.
- The resulting scaffold (e.g., 8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid) is a potent DNA gyrase inhibitor.

## Agrochemical Herbicides

In the agrochemical sector, this aniline is derivatized to create Protoporphyrinogen Oxidase (PPO) inhibitors. The 3,4-difluoro motif increases metabolic half-life in plants, while the 2-chloro group provides the necessary steric "twist" required for binding to the target enzyme pocket.

### Diagram 2: Downstream Application Logic



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Caption: Divergent synthesis pathways leading to pharmaceutical (quinolone) and agrochemical (herbicide) active ingredients.[3][4]

## Handling, Safety, & Analytical Characterization[3][6]

### Analytical Fingerprint

To validate the identity of **2-Chloro-3,4-difluoroaniline**, researchers should rely on a combination of

and

NMR.

- NMR (DMSO-d<sub>6</sub>): Expect a broad singlet for the protons (exchangeable) around 5.0–6.0 ppm. The aromatic region will show two distinct multiplets corresponding to the protons at positions 5 and 6, showing complex splitting due to H-F coupling.
- NMR: This is the diagnostic standard. Expect two distinct signals (around -130 to -150 ppm) showing strong coupling to each other ( ) and the adjacent protons.

### Safety Protocol (Self-Validating System)

Anilines are notorious for inducing methemoglobinemia. The following protocol must be treated as a mandatory safety system:

- Engineering Controls: All weighing and transfer must occur inside a certified fume hood or glovebox.
- PPE: Double nitrile gloves (0.11mm minimum) and a P3/N95 respirator are baseline requirements.
- Decontamination: In case of spill, do not use bleach immediately (can form chloroamines). Absorb with sand/vermiculite, then treat the surface with a dilute surfactant.

- Medical Surveillance: Personnel frequently handling this compound should have baseline methemoglobin levels checked.

## Storage Stability[3]

- Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
- Reasoning: The amino group is susceptible to oxidation. The appearance of a reddish/brown tint indicates the formation of azo-dimers or quinoid species, necessitating re-purification via recrystallization (Hexane/EtOAc).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53255483, **2-Chloro-3,4-difluoroaniline**. Retrieved from [\[Link\]](#)
- Google Patents. Process for preparing 3,4-difluoroaniline and related quinolone intermediates (WO1991017138A1).

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## Sources

- 1. [36556-48-6|2-Chloro-3,4-difluoroaniline|BLD Pharm \[bldpharm.com\]](#)
- 2. [2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [chemimpex.com \[chemimpex.com\]](#)
- 4. [WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents \[patents.google.com\]](#)
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